molecular formula C26H36N2O3 B594248 Arachidonoyl m-Nitroaniline

Arachidonoyl m-Nitroaniline

Cat. No.: B594248
M. Wt: 424.6 g/mol
InChI Key: OITDPRAMDXERDT-DOFZRALJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonoyl m-Nitroaniline involves the reaction of arachidonic acid with m-nitroaniline. The process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of arachidonic acid and the amino group of m-nitroaniline . The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl m-Nitroaniline primarily undergoes hydrolysis when exposed to FAAH, resulting in the release of m-nitroaniline . This hydrolysis reaction is a key feature of its use in enzyme activity assays.

Common Reagents and Conditions:

    Hydrolysis: The hydrolysis reaction is facilitated by the presence of FAAH. The reaction conditions typically involve an aqueous buffer at physiological pH and temperature.

    Oxidation and Reduction:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(3-nitrophenyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(23-24)28(30)31/h6-7,9-10,12-13,15-16,19-21,23H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITDPRAMDXERDT-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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